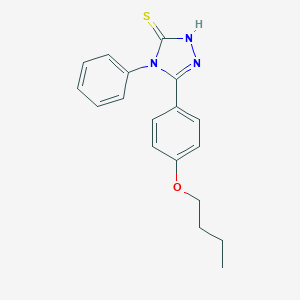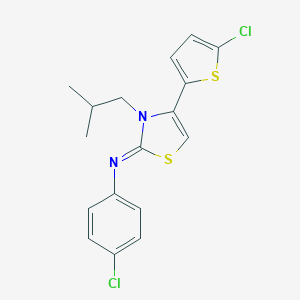![molecular formula C23H23N3O2S B431298 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(2,2,4,6-tetramethyl-1-quinolinyl)ethanone](/img/structure/B431298.png)
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(2,2,4,6-tetramethyl-1-quinolinyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(2,2,4,6-tetramethyl-1-quinolinyl)ethanone is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibition
A study synthesized various tetrazole derivatives, including structures similar to 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(2,2,4,6-tetramethyl-1-quinolinyl)ethanone, to investigate their anticholinesterase activities. The findings revealed that some compounds with electron-donating substituents exhibited significant anticholinesterase activity, indicating potential applications in related research areas (Usama Abu Mohsen et al., 2014).
Antimicrobial Properties
A series of 1,3,4-oxadiazole derivatives, closely related to the chemical structure , were synthesized and evaluated for antimicrobial activities. Among these, specific derivatives demonstrated significant activity against bacterial strains like S. aureus and P. aeruginosa, suggesting potential applications in antimicrobial research (N. Fuloria et al., 2009).
Anticandidal Activity and Cytotoxicity
Another study involving similar tetrazole derivatives reported the synthesis of compounds for evaluation of their anticandidal activity. These compounds displayed potent anticandidal agents with weak cytotoxicities, indicating potential applications in antifungal research and safety studies (Z. Kaplancıklı et al., 2014).
Antituberculosis Potential
In a study focused on 3-heteroarylthioquinoline derivatives, including compounds structurally similar to the compound , significant in vitro activity against Mycobacterium tuberculosis was observed. This suggests potential applications in antituberculosis drug research (Selvam Chitra et al., 2011).
HIV-1 Replication Inhibition
Research involving N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, related to the compound , identified compounds with promising activity against HIV-1 replication. This highlights potential applications in antiviral and HIV research (Zhiping Che et al., 2015).
Eigenschaften
Molekularformel |
C23H23N3O2S |
|---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C23H23N3O2S/c1-15-10-11-19-18(12-15)16(2)13-23(3,4)26(19)20(27)14-29-22-25-24-21(28-22)17-8-6-5-7-9-17/h5-13H,14H2,1-4H3 |
InChI-Schlüssel |
AYQGFKIZSAKEBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-3-[3-(2-ethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B431215.png)
![2-(4-chlorophenyl)-3-[2-(2,4-dichloro-6-methylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B431216.png)
![7-tert-butyl-3-(2-methylphenyl)-2-(pentylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B431218.png)
![1-[(4-isopropoxybenzyl)sulfanyl]-4-(4-methoxyphenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B431219.png)
![3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B431220.png)
![3-chloro-N-[cyano(phenyl)methyl]-N-phenylpropanamide](/img/structure/B431222.png)

![6-iodo-3-(2-methylphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B431229.png)
![2-(4-chlorophenyl)-3-[6-(2,3,5-trimethylphenoxy)hexyl]-4(3H)-quinazolinone](/img/structure/B431230.png)
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B431231.png)
![2-(3-{2-[(2,5-dichlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B431233.png)

![1-(3-{[4-(4-CYCLOHEXYLPHENYL)-3-(3,4-DIMETHOXYPHENETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)-1-ETHANONE](/img/structure/B431235.png)
![4-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol](/img/structure/B431237.png)
